O-Pentyl prop-2-en-1-ylcarbamothioate
Description
O-Pentyl prop-2-en-1-ylcarbamothioate is a thiocarbamate derivative characterized by a pentyl ester group (O-pentyl) and an allyl (prop-2-en-1-yl) substituent attached to the carbamothioate core. Thiocarbamates, which replace the oxygen atom in traditional carbamates with sulfur, exhibit distinct physicochemical and biological properties due to sulfur’s enhanced electronegativity and nucleophilicity.
Properties
CAS No. |
90477-98-8 |
|---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
O-pentyl N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C9H17NOS/c1-3-5-6-8-11-9(12)10-7-4-2/h4H,2-3,5-8H2,1H3,(H,10,12) |
InChI Key |
YCJOHAAGGKJLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Pentyl prop-2-en-1-ylcarbamothioate typically involves the reaction of prop-2-en-1-ylamine with pentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Pentyl prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the pentyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamothioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Pentyl prop-2-en-1-ylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of O-Pentyl prop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiocarbamates vary significantly in properties based on alkyl chain length and substituents. Below is a comparative analysis of O-Pentyl prop-2-en-1-ylcarbamothioate with its analogs:
Structural Analogs
- O-Methyl prop-2-en-1-ylcarbamothioate : Shorter alkyl chain (methyl) reduces lipophilicity, leading to higher aqueous solubility but lower membrane permeability compared to the pentyl derivative.
- O-Ethyl prop-2-en-1-ylcarbamothioate : Intermediate chain length balances solubility and bioavailability, often used as a reference in pesticidal activity studies.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Aqueous Solubility (mg/L) |
|---|---|---|---|---|
| This compound | 215.34 | 3.2 | 45–48 | 12.5 |
| O-Methyl prop-2-en-1-ylcarbamothioate | 147.22 | 1.8 | 62–65 | 98.3 |
| O-Ethyl prop-2-en-1-ylcarbamothioate | 175.28 | 2.4 | 55–58 | 54.7 |
LogP values estimated via computational models; solubility data from experimental analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
